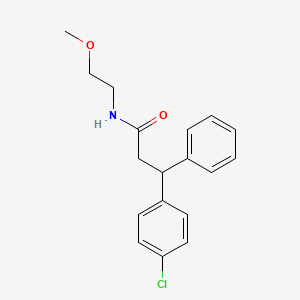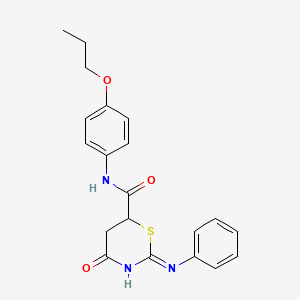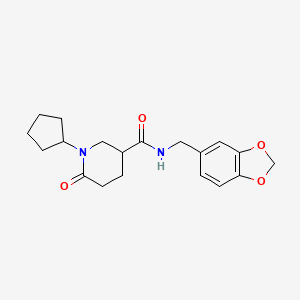
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various fields of scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been found to have a wide range of effects on the body.
Mecanismo De Acción
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which is a nuclear receptor that regulates gene expression. The activation of PPARδ leads to the upregulation of several genes involved in lipid metabolism and energy expenditure, leading to improved metabolic function.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been found to have several biochemical and physiological effects on the body. The compound has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance endurance performance. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been found to have anti-inflammatory and anti-oxidant properties, which may have implications for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide in lab experiments is its high potency and specificity. The compound has been found to have a low toxicity profile and can be easily administered to animals. However, one of the limitations of using 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for the research on 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide. One of the areas where this compound has shown potential is in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide may have applications in the field of cancer research, as it has been found to have anti-tumor effects in some studies. Further research is needed to fully understand the potential benefits and limitations of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide involves the reaction of 4-chlorophenylhydrazine with 2-methoxyethylamine to form the intermediate product, which is then reacted with 3-phenylpropanoic acid to form the final product. The process involves several steps and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide has been extensively studied for its potential applications in several fields of scientific research. Some of the areas where this compound has shown promising results include metabolic disorders, cardiovascular diseases, and cancer research. The compound has been found to have a positive impact on lipid metabolism, insulin sensitivity, and glucose homeostasis.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-22-12-11-20-18(21)13-17(14-5-3-2-4-6-14)15-7-9-16(19)10-8-15/h2-10,17H,11-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAHDFYTNSCONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-N-(2-methoxyethyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6058659.png)
![1-(cyclopropylacetyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6058670.png)
![N-(2-methoxy-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B6058676.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6058683.png)
![1-ethyl-4-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B6058690.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)
![N-{[2-(2,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6058712.png)
![2,2-dimethyl-4-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]methyl}morpholine bis(trifluoroacetate)](/img/structure/B6058732.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)
